

Application Notes and Protocols: Colony Formation Assay Using AMG 900

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AMG 900

Cat. No.: B1683941

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting a colony formation assay to evaluate the long-term cytotoxic effects of **AMG 900**, a potent pan-Aurora kinase inhibitor. These application notes are intended for researchers in oncology, cell biology, and drug development.

Introduction

AMG 900 is a small molecule inhibitor that targets Aurora kinases A, B, and C, which are crucial regulators of mitosis.[1][2] Overexpression of these kinases is common in various cancers and is associated with poor prognosis.[3] **AMG 900** inhibits the autophosphorylation of Aurora kinases and the phosphorylation of their substrates, such as histone H3.[1][4] This disruption of mitotic progression leads to aborted cell division and subsequent cell death, making **AMG 900** a promising anti-cancer therapeutic.[1][4] The colony formation assay, or clonogenic assay, is a well-established in vitro method to assess the ability of a single cell to proliferate and form a colony. This assay is a critical tool for determining the long-term efficacy of cytotoxic agents like **AMG 900**. [5][6]

Mechanism of Action of AMG 900

AMG 900 is a potent and highly selective inhibitor of all three Aurora kinases, with IC₅₀ values in the low nanomolar range for Aurora A (5 nM), Aurora B (4 nM), and Aurora C (1 nM).[1][7] Its primary mechanism involves the inhibition of Aurora B kinase activity, which plays a vital role in

chromosome segregation and cytokinesis.[8][9] Inhibition of Aurora B leads to the suppression of histone H3 phosphorylation at Serine 10, a key event for chromosome condensation.[8][10] This disruption of the mitotic process results in endoreduplication, polyploidy, and ultimately, apoptotic cell death.[8][11] A key feature of **AMG 900** is its ability to induce tumor cell death through continued cell-cycle progression rather than a prolonged mitotic arrest, a mechanism distinct from microtubule-targeting agents.[12]

Data Presentation: Efficacy of AMG 900 in Colony Formation Assays

The following table summarizes the inhibitory effects of **AMG 900** on the colony formation of various cancer cell lines as reported in preclinical studies.

Cell Line	Cancer Type	AMG 900 Concentration (nmol/L)	Inhibition of Colony Formation (%)	Reference
UW402	Medulloblastoma	50	92	[13]
UW473	Medulloblastoma	50	97	[13]
ONS-76	Medulloblastoma	50	100	[13]
A172	Glioblastoma	100	Significant Reduction	[14]
DU-145	Prostate Cancer	5	>70	[8]
PC3	Prostate Cancer	5	>70	[8]
LNCaP	Prostate Cancer	5	>70	[8]

Note: The term "Significant Reduction" indicates that the study reported a substantial decrease in colony formation but did not provide a specific percentage.

Experimental Protocols

This section provides a detailed methodology for performing a colony formation assay with **AMG 900**.

Materials

- Cancer cell line of interest (e.g., HeLa, HCT116, A172)
- Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin)
- **AMG 900** (storable as a stock solution at -20°C or -80°C)[[7](#)]
- Dimethyl sulfoxide (DMSO) for **AMG 900** stock solution and vehicle control
- 6-well or 12-well tissue culture plates
- Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Fixation solution (e.g., 10% formalin or methanol)
- Staining solution (e.g., 0.5% crystal violet in methanol/water)[[6](#)]
- Incubator (37°C, 5% CO₂)
- Microscope

Procedure

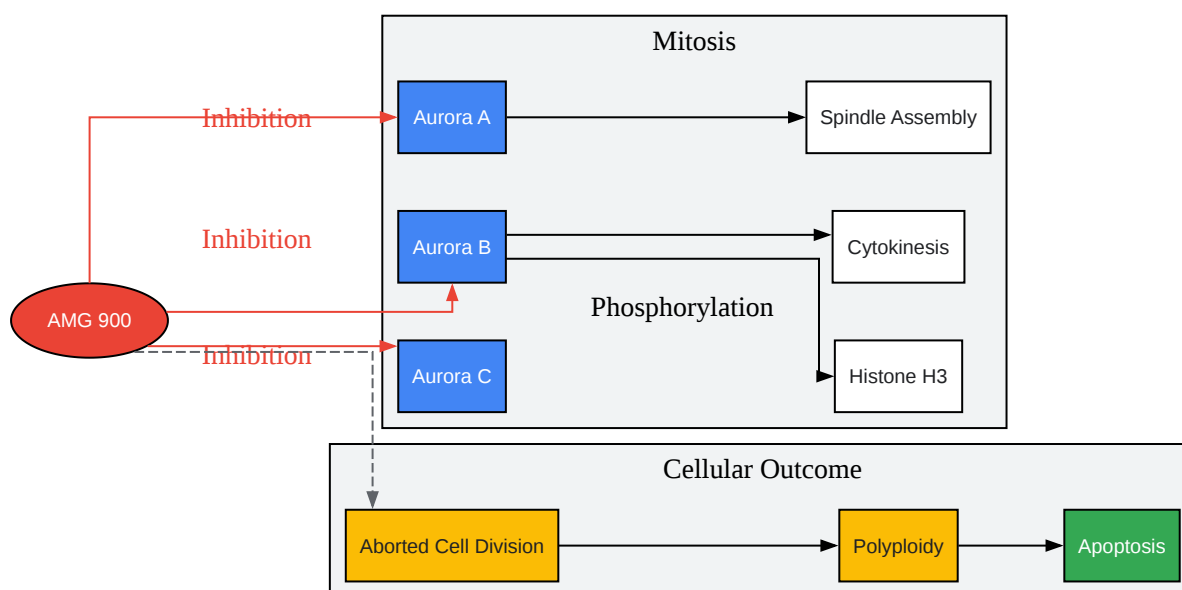
- Cell Seeding:
 - Harvest and count the cells. Ensure you have a single-cell suspension.
 - Seed the cells in 6-well plates at a low density (e.g., 200-1000 cells per well, to be optimized for each cell line).
 - Allow the cells to attach overnight in a 37°C, 5% CO₂ incubator.
- **AMG 900** Treatment:

- Prepare serial dilutions of **AMG 900** in complete culture medium from a stock solution. A typical concentration range to test is 0.1 to 100 nmol/L.[\[14\]](#)
- Include a vehicle control (DMSO) at the same final concentration as in the highest **AMG 900** treatment.
- Remove the medium from the wells and replace it with the medium containing the different concentrations of **AMG 900** or the vehicle control.
- Incubate the plates for 24 to 48 hours.[\[13\]](#)[\[15\]](#)
- Colony Growth:
 - After the treatment period, remove the medium containing **AMG 900**.
 - Wash the cells gently with PBS.
 - Add fresh, drug-free complete culture medium to each well.
 - Return the plates to the incubator and allow the colonies to grow for 10-14 days.[\[13\]](#)[\[14\]](#)
The incubation time may need to be adjusted depending on the cell line's growth rate.
 - Change the medium every 2-3 days to ensure nutrient availability.
- Fixation and Staining:
 - After the incubation period, when colonies are visible to the naked eye, remove the medium.
 - Gently wash the wells with PBS.
 - Add the fixation solution to each well and incubate for 10-20 minutes at room temperature.
 - Remove the fixation solution and wash the wells with PBS.
 - Add the crystal violet staining solution to each well and incubate for 5-20 minutes at room temperature.[\[5\]](#)
 - Remove the staining solution and wash the wells with water to remove excess stain.

- Allow the plates to air dry.^[5]
- Colony Counting and Analysis:
 - Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells.
 - Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) using the following formulas:
 - $PE = (\text{Number of colonies formed} / \text{Number of cells seeded}) \times 100\%$
 - $SF = PE \text{ of treated cells} / PE \text{ of control cells}$
 - Plot the surviving fraction as a function of the **AMG 900** concentration to generate a dose-response curve.

Mandatory Visualizations

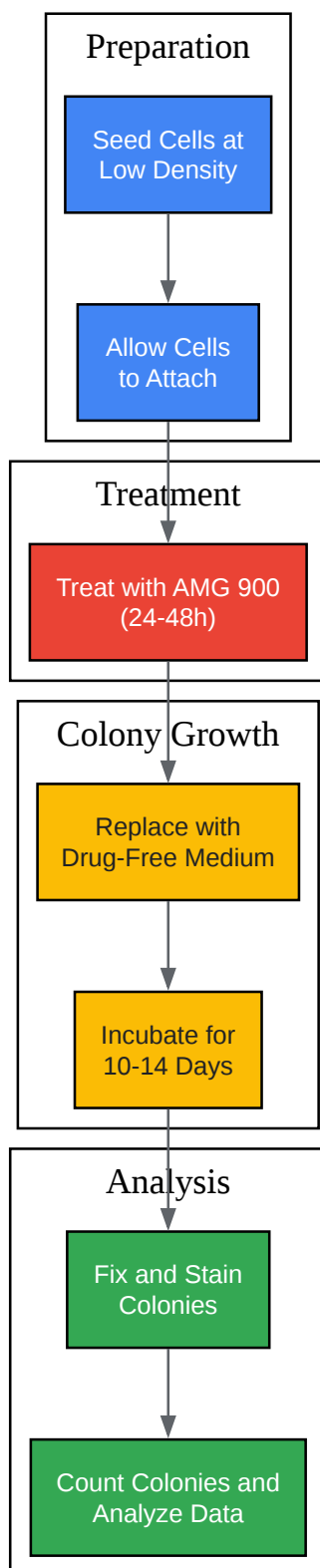
AMG 900 Signaling Pathway



[Click to download full resolution via product page](#)

Caption: **AMG 900** inhibits Aurora kinases, disrupting mitosis and leading to cell death.

Experimental Workflow for Colony Formation Assay



[Click to download full resolution via product page](#)

Caption: Workflow of the colony formation assay with **AMG 900** treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 4. Preclinical evaluation of AMG 900, a novel potent and highly selective pan-aurora kinase inhibitor with activity in taxane-resistant tumor cell lines [pubmed.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. Colony formation assay: A tool to study cell survival | Abcam [abcam.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Combining the pan-aurora kinase inhibitor AMG 900 with histone deacetylase inhibitors enhances antitumor activity in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 1 study of AMG 900, an orally administered pan-aurora kinase inhibitor, in adult patients with acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AMG 900, a potent inhibitor of aurora kinases causes pharmacodynamic changes in p-Histone H3 immunoreactivity in human tumor xenografts and proliferating mouse tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. An Aurora kinase inhibitor, AMG900, inhibits glioblastoma cell proliferation by disrupting mitotic progression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Colony Formation Assay Using AMG 900]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683941#colony-formation-assay-protocol-using-amg-900]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com